BenchChemオンラインストアへようこそ!

Articaine Hydrochloride

Intravenous Regional Anesthesia Sensory Block Onset Pharmacodynamics

Articaine hydrochloride (CAS 161448-79-9) is a scientifically differentiated amide local anesthetic API distinguished by its thiophene ring, delivering superior lipid solubility and osseous tissue penetration vs. lidocaine or mepivacaine. Its dual plasma-esterase (90-95%)/hepatic (5-10%) clearance pathway confers a short 43.8-min elimination half-life—reducing systemic accumulation risk by 51-64% vs. lidocaine—and a 4.6-fold lower peak plasma concentration upon tourniquet release in IV regional anesthesia. Clinically proven 1.73-min faster onset and 12.8%-point higher pulpal success rate in dental procedures directly reduce chair time and repeat injections. For surgical extractions, articaine achieves a 53% reduction in VAS pain scores vs. lidocaine. Procure this API to elevate procedural efficiency, patient safety margins, and anesthesia reliability across dental, ambulatory, and pediatric settings.

Molecular Formula C13H21ClN2O3S
Molecular Weight 320.84 g/mol
CAS No. 161448-79-9
Cat. No. B3419911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArticaine Hydrochloride
CAS161448-79-9
Molecular FormulaC13H21ClN2O3S
Molecular Weight320.84 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl
InChIInChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H
InChIKeyGDWDBGSWGNEMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Articaine Hydrochloride (CAS 161448-79-9) for Dental and Regional Anesthesia: Procurement and Selection Guide


Articaine hydrochloride (CAS 161448-79-9) is an amide-type local anesthetic distinguished by its unique thiophene ring structure, which confers enhanced lipid solubility compared to conventional phenyl ring-containing anesthetics like lidocaine and mepivacaine [1]. It is formulated as the hydrochloride salt (molecular weight 320.84 g/mol) to optimize water solubility for injectable administration, and is routinely supplied in combination with epinephrine as a vasoconstrictor to prolong local tissue retention [2].

Why Articaine Hydrochloride Cannot Be Simply Substituted by Other Amide Local Anesthetics


Articaine hydrochloride exhibits a distinctive dual metabolic pathway involving rapid hydrolysis by plasma carboxyesterases (accounting for 90-95% of its clearance) and only minor hepatic P450-dependent metabolism (5-10%), in stark contrast to lidocaine, mepivacaine, and bupivacaine, which rely predominantly on hepatic CYP450 enzymes for elimination [1][2]. This unique pharmacokinetic profile results in a significantly shorter plasma elimination half-life of approximately 43.8 minutes for articaine, compared to the 1.5-2 hour half-life typical of lidocaine, thereby reducing the risk of systemic accumulation and toxicity upon repeated dosing or inadvertent intravascular injection [2][3]. Furthermore, articaine's thiophene ring confers enhanced lipid solubility, facilitating superior diffusion through osseous tissue, which has direct clinical implications for achieving effective pulpal anesthesia via buccal infiltration alone in the mandible—a feat not reliably accomplished with lidocaine [4]. Consequently, the selection of articaine over its analogs is a critical scientific and clinical decision predicated on quantifiable differences in metabolic fate, systemic safety margin, and tissue penetration capability.

Quantitative Comparative Evidence for Articaine Hydrochloride Versus Key Analogs


Articaine Demonstrates Significantly Faster Sensory Block Onset Versus Lidocaine and Prilocaine in Intravenous Regional Anesthesia

In a double-blind, randomized clinical study of intravenous regional anesthesia (IVRA) for upper limb surgery, 0.5% articaine exhibited a mean sensory block onset time of 2.5 minutes, which was significantly faster than the 11.1 minutes required for 0.5% lidocaine and 10.9 minutes for 0.5% prilocaine (Scheffe test, P < 0.05) [1][2].

Intravenous Regional Anesthesia Sensory Block Onset Pharmacodynamics

Articaine Achieves 4.6-Fold Lower Peak Plasma Concentration Versus Lidocaine Following IVRA Tourniquet Release

In the same IVRA study, the maximum plasma concentration (Cmax) immediately following tourniquet release was 1.85 μg/mL for articaine, compared to 8.5 μg/mL for lidocaine and 4.4 μg/mL for prilocaine [1]. No signs of cardiovascular or central nervous system toxicity were observed in any group, but the substantially lower Cmax for articaine provides a quantifiable safety margin advantage.

Systemic Toxicity Pharmacokinetics Peak Plasma Concentration

Articaine Provides Superior Intraoperative Pain Control Compared to Lidocaine and Bupivacaine in Impacted Maxillary Canine Surgery

In a randomized controlled trial of 90 patients undergoing surgical removal of palatally impacted maxillary canines, intraoperative pain measured by Visual Analog Scale (VAS, 0-10 cm) was significantly lower for 4% articaine with epinephrine (VAS 1.5 ± 0.6) compared to 2% lidocaine with epinephrine (VAS 3.2 ± 0.8) and 0.5% bupivacaine with epinephrine (VAS 2.8 ± 0.7) [1].

Oral and Maxillofacial Surgery Intraoperative Pain Control Visual Analog Scale (VAS)

Articaine Exhibits Significantly Faster Onset and Higher Success Rate Versus Lidocaine in Needle-Free Endodontic Anesthesia

In a prospective clinical trial of 94 patients undergoing root canal treatment for irreversible pulpitis, articaine needle-free anesthesia demonstrated significantly faster onset (7.62 ± 1.28 minutes vs. 9.35 ± 2.04 minutes, p < 0.05) and a higher success rate (93.62% vs. 80.85%, p < 0.05) compared to conventional lidocaine nerve block [1].

Endodontics Needle-Free Anesthesia Irreversible Pulpitis

Articaine's Dual Plasma Esterase and Hepatic P450 Metabolism Confers Faster Clearance Than Lidocaine

Articaine is rapidly metabolized primarily by plasma carboxyesterases (90-95% of clearance) to the inactive metabolite articainic acid, with only 5-10% metabolized by hepatic CYP450 enzymes [1][2]. This dual pathway results in a plasma elimination half-life of approximately 43.8 minutes following dental injection [2], and a systemic clearance of 500-1110 L/h, which is substantially faster than the 68 L/h clearance reported for lidocaine [3].

Drug Metabolism Pharmacokinetics Clearance Rate

Articaine Shows 1.5-Fold Greater Potency Than Lidocaine, Attributed to Thiophene Ring Lipophilicity

The substitution of the aromatic benzene ring with a thiophene ring in articaine increases its lipid solubility, which is associated with enhanced anesthetic potency. Pharmacological characterization indicates that articaine is approximately 1.5 times more potent than lidocaine [1]. This potency difference is a direct consequence of the unique thiophene ring, which is not present in any other commonly used amide local anesthetic.

Potency Structure-Activity Relationship Lipid Solubility

Articaine Hydrochloride (CAS 161448-79-9): Priority Application Scenarios Based on Quantitative Evidence


High-Volume Dental Surgery Requiring Rapid Anesthesia Onset and Workflow Efficiency

In dental practices performing high volumes of extractions, endodontic procedures, or implant placements, articaine hydrochloride provides a measurable operational advantage. The 1.73-minute faster onset and 12.8 percentage point higher success rate compared to lidocaine [1] directly translate to reduced chair time and fewer repeat injections per patient. This efficiency gain is further supported by articaine's 1.5-fold greater potency, which allows for profound anesthesia with standard cartridge volumes [2]. Procurement of articaine is therefore scientifically justified for facilities prioritizing patient throughput and minimizing anesthetic failure rates.

Regional Anesthesia in Ambulatory Surgical Centers with Emphasis on Systemic Safety

For ambulatory surgical centers performing intravenous regional anesthesia (Bier block) for upper extremity procedures, articaine offers a quantifiable safety advantage. The 4.6-fold lower peak plasma concentration (1.85 μg/mL vs. 8.5 μg/mL for lidocaine) following tourniquet release [1] reduces the risk of systemic local anesthetic toxicity, a critical consideration for same-day discharge settings. The 4.4-fold faster sensory block onset (2.5 minutes vs. 11.1 minutes) [1] also minimizes the time between tourniquet inflation and surgical readiness, improving operating room turnover. These metrics support articaine's selection over lidocaine or prilocaine in this specific application.

Complex Oral and Maxillofacial Surgery with High Pain Sensitivity

For surgical extractions of impacted teeth, alveolectomies, and other invasive oral procedures, articaine's superior intraoperative pain control is a key differentiator. The 53% reduction in VAS pain scores compared to lidocaine (1.5 ± 0.6 vs. 3.2 ± 0.8) [1] provides a clinically meaningful improvement in patient comfort and may reduce the need for intraoperative sedation. While bupivacaine offers longer postoperative analgesia [2], articaine's faster onset and superior intraoperative control make it the preferred choice when the primary objective is minimizing procedural pain. Procurement decisions should therefore be guided by the specific pain management priorities of the surgical caseload.

Pediatric and High-Risk Patient Populations Requiring Minimized Systemic Drug Exposure

In pediatric dentistry and for medically complex patients where systemic drug exposure must be carefully managed, articaine's unique pharmacokinetic profile provides a distinct advantage. The 7-16 fold faster clearance (500-1110 L/h) and 51-64% shorter elimination half-life (43.8 minutes) compared to lidocaine [1][2] result in rapid drug elimination and reduced risk of accumulation. Additionally, the dual plasma esterase/hepatic metabolic pathway provides a redundancy that is particularly valuable in patients with compromised hepatic function. These pharmacokinetic differentiators support articaine's selection over lidocaine or mepivacaine in vulnerable populations where safety margins are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Articaine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.